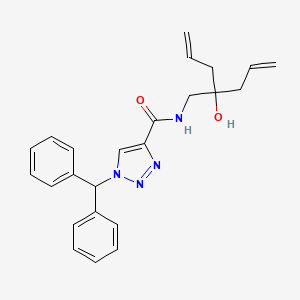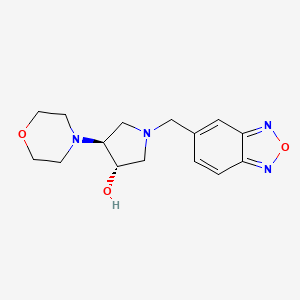![molecular formula C23H27NO3 B6024096 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B6024096.png)
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline, also known as TTQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science.
Wirkmechanismus
The exact mechanism of action of 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. It has also been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain. In addition, this compound has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is its high selectivity and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated and controlled in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline. One direction is to further investigate its potential applications in medicine, particularly in the development of anti-cancer and anti-inflammatory drugs. Another direction is to explore its potential applications in materials science, particularly in the synthesis of new organic materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which will help to optimize its use in lab experiments and potential clinical applications.
Synthesemethoden
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline can be synthesized through a multi-step process starting from 2-chloro-8-nitroquinoline. The first step involves the reaction of 2-chloro-8-nitroquinoline with 4-tert-butylphenol in the presence of a base such as potassium carbonate, resulting in the formation of 2-(4-tert-butylphenoxy)-8-nitroquinoline. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin(II) chloride. The final step involves the reaction of the amino group with ethylene oxide to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for various inflammatory diseases. In biochemistry, this compound has been used as a fluorescent probe for detecting metal ions such as zinc and copper. In materials science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
Eigenschaften
IUPAC Name |
8-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-23(2,3)19-9-11-20(12-10-19)26-16-14-25-15-17-27-21-8-4-6-18-7-5-13-24-22(18)21/h4-13H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZNUDMNIHREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(3-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6024018.png)
![N-methyl-1-[4-(methylthio)benzoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6024023.png)
![3-(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)-1-propanol](/img/structure/B6024031.png)
![ethyl 4-({1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)-1-piperidinecarboxylate](/img/structure/B6024046.png)
![1-acetyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B6024052.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B6024060.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopentanecarboxamide](/img/structure/B6024070.png)
![3-(3-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenoxy)-N,N-dimethyl-1-propanamine](/img/structure/B6024072.png)
![1-[2-methoxy-4-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6024074.png)
![N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6024075.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide](/img/structure/B6024078.png)
![ethyl 2,4-dimethyl-5-({[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]amino}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B6024106.png)
